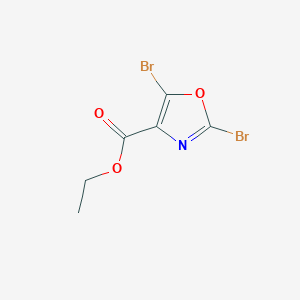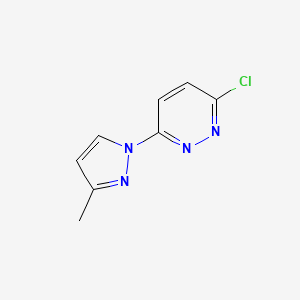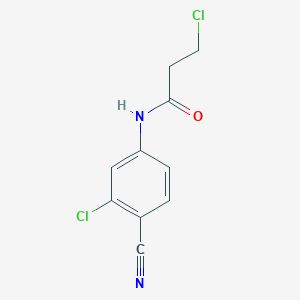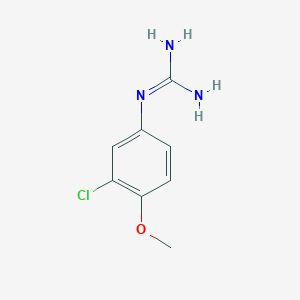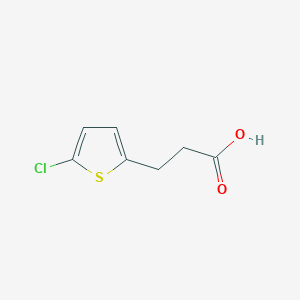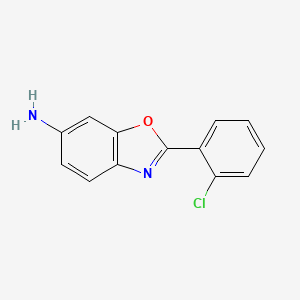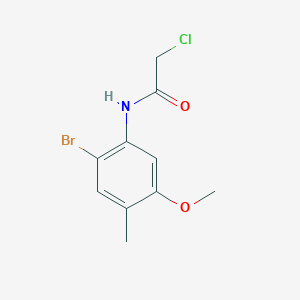
N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide
Vue d'ensemble
Description
“N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide” is a complex organic compound. It contains a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring. The phenyl ring is further attached to a chloroacetamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl ring and introducing the various substituents in a controlled manner. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the substituents on the phenyl ring and the orientation of the chloroacetamide group. Detailed structural analysis would require experimental data such as NMR or X-ray crystallography.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of the substituents. The bromine atom is a good leaving group, and the amide group can participate in various reactions. However, a detailed reaction analysis would require specific experimental data.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure. Without specific data, it’s difficult to provide a detailed analysis of these properties.Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-(4-Bromo-2-Methylphenyl)-2-Chloroacetamide (BMPCA), a compound structurally similar to the one of interest, is synthesized from 2-methylbenzenamine in a two-step process involving chloroacetylization and bromination, achieving an overall yield of 57.3%. The compound demonstrates excellent microbiocidal activity in coatings, indicating its potential use in protective surface applications (Ren Yu-hong & Oai Joint, 2002).
Molecular Conformations and Assembly
Research on halogenated N,2-diarylacetamides, which include compounds similar in structure to N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide, has revealed insights into their molecular conformations and supramolecular assembly. These studies compare the structures of several halogenated acetamides, elucidating their chain formation, hydrogen bonding, and conformations. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in fields such as material science and pharmaceuticals (P. Nayak et al., 2014).
Antimicrobial Activity
Bromophenol derivatives, including those structurally related to N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide, have been isolated from the red alga Rhodomela confervoides. These compounds were characterized and analyzed for their activity against various human cancer cell lines and microorganisms, though specific compounds were found inactive. This highlights the potential exploration of similar compounds for antimicrobial and anticancer properties (Jielu Zhao et al., 2004).
Photodynamic Therapy and Cancer Treatment
Studies on compounds like zinc phthalocyanine, substituted with derivatives similar to N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide, have shown remarkable potential in photodynamic therapy for cancer treatment. The synthesized compounds demonstrate good fluorescence properties and high singlet oxygen quantum yields, crucial for Type II mechanisms in cancer treatment (M. Pişkin et al., 2020).
Vibrational and Quantum Chemical Investigations
Detailed spectroscopic investigations, including Fourier transform infrared (FTIR) and FT-Raman spectra, have been conducted on compounds like N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide, closely related to the compound . These studies offer insights into the vibrational characteristics and molecular structure, providing a foundation for understanding the chemical behavior and potential applications of N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide (V. Arjunan et al., 2009).
Safety And Hazards
The safety and hazards of a compound depend on its reactivity, toxicity, and other factors. Without specific data on this compound, it’s difficult to provide a detailed safety analysis.
Orientations Futures
The future study of this compound would likely involve detailed experimental studies to determine its physical and chemical properties, reactivity, and potential biological activity. This could include synthesis and characterization studies, reactivity studies, and potentially biological assays if a potential biological activity is identified.
Propriétés
IUPAC Name |
N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-6-3-7(11)8(4-9(6)15-2)13-10(14)5-12/h3-4H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBCKMMYQFEPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)NC(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



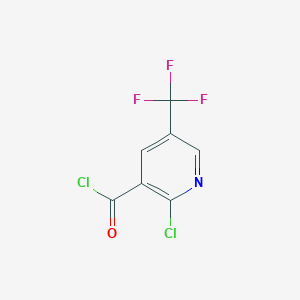
![3-[(3-Chlorophenyl)methoxy]-4-methylaniline](/img/structure/B1416455.png)
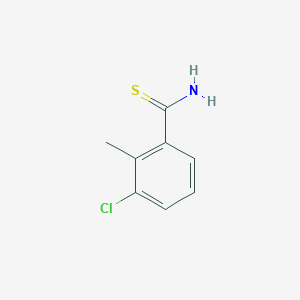
![2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide](/img/structure/B1416457.png)
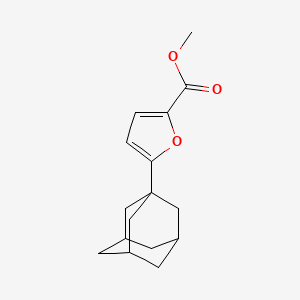

![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1416462.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid](/img/structure/B1416463.png)
